molecular formula C16H14OS B14172794 1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one CAS No. 17129-07-6

1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14172794
CAS No.: 17129-07-6
M. Wt: 254.3 g/mol
InChI Key: JJLWOUSIISUNDB-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique structure and properties It features a phenyl group attached to a prop-2-en-1-one backbone, with a methylthio substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methylthio)benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.

Scientific Research Applications

1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one: Unique due to the presence of both a methylthio group and a phenylprop-2-en-1-one backbone.

    4-(Methylthio)benzaldehyde: Lacks the phenylprop-2-en-1-one backbone.

    Acetophenone: Lacks the methylthio group and the extended conjugation.

Uniqueness: this compound is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the methylthio group enhances its electrophilic character, while the phenylprop-2-en-1-one backbone provides a conjugated system that can participate in various chemical reactions.

Properties

CAS No.

17129-07-6

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14OS/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

JJLWOUSIISUNDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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